molecular formula C13H17NO B1595995 5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine CAS No. 26939-21-9

5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine

Cat. No.: B1595995
CAS No.: 26939-21-9
M. Wt: 203.28 g/mol
InChI Key: SWWPMSJGZDRNAG-UHFFFAOYSA-N
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Description

5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine is a heterocyclic compound with the molecular formula C13H17NO. It is characterized by a six-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetonitrile with acetone in the presence of a base, followed by cyclization with formaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can result in various derivatives depending on the nucleophile introduced .

Scientific Research Applications

5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine involves its interaction with specific molecular targets. The nitrogen and oxygen atoms in the ring structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities and receptor functions, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-phenyl-5,6-dihydro-4H-1,3-oxazine
  • 4,4,6-Trimethyl-2-phenyl-5,6-dihydro-1,3-oxazine
  • 2-Phenyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine

Uniqueness

5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various applications, distinguishing it from other similar heterocyclic compounds .

Properties

IUPAC Name

4,4,6-trimethyl-2-phenyl-5,6-dihydro-1,3-oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-9-13(2,3)14-12(15-10)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWPMSJGZDRNAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N=C(O1)C2=CC=CC=C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10949719
Record name 4,4,6-Trimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26939-21-9
Record name 5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26939-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026939219
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,6-Trimethyl-2-phenyl-5,6-dihydro-4H-1,3-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10949719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.730
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine
Reactant of Route 2
5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine
Reactant of Route 3
5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine
Reactant of Route 4
5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine
Reactant of Route 5
5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine
Reactant of Route 6
5,6-Dihydro-4,4,6-trimethyl-2-phenyl-4H-1,3-oxazine

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